N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C28H23N5O4 and its molecular weight is 493.523. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antimicrobial Applications
Several studies have demonstrated the potential of furan-based compounds in antiviral and antimicrobial treatments. For instance, heterocyclic compounds derived from furanone showed promising antiviral activity against the H5N1 avian influenza virus, indicating the potential use of furan-based compounds in developing antiviral drugs (Flefel et al., 2012). Similarly, derivatives of furan and pyrazole as Nitrofurantoin® analogues have been synthesized and showed significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating urinary infectious diseases (Hassan et al., 2020).
Anticancer Applications
The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer agents highlight the utility of pyrimidine derivatives in cancer treatment. These compounds exhibited cytotoxic activities against various cancer cell lines, demonstrating the potential of pyrazolopyrimidine structures in developing new anticancer drugs (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Properties
Research has also explored the anti-inflammatory and analgesic properties of thiazolopyrimidine derivatives. These compounds were synthesized and evaluated for their antinociceptive and anti-inflammatory activities, showing significant effects and minimal toxicity, which suggests their potential application in developing new treatments for pain and inflammation (Selvam et al., 2012).
Heterocyclic Compound Synthesis
The versatility of furan-based compounds in synthesizing various heterocyclic structures is noteworthy. For instance, enaminonitrile has been utilized as a building block in heterocyclic synthesis, leading to the development of novel furo[2,3-d]pyrimidin-4(3H)-one and 4H-furo[2,3-d][1,3]oxazin-4-one derivatives, showcasing the potential of such compounds in creating diverse heterocyclic compounds with possible pharmaceutical applications (El-Shahawi & El-ziaty, 2017).
Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazole, which is synthesized from furan-2-carboxaldehyde, ethyl acetoacetate, and 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. The second intermediate is 9H-xanthene-9-carboxylic acid, which is synthesized from salicylic acid and phthalic anhydride. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "Furan-2-carboxaldehyde", "Ethyl acetoacetate", "4-Propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine", "Salicylic acid", "Phthalic anhydride", "Peptide coupling reagents" ], "Reaction": [ "Step 1: Synthesis of 5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazole from furan-2-carboxaldehyde, ethyl acetoacetate, and 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine using standard synthetic methods.", "Step 2: Synthesis of 9H-xanthene-9-carboxylic acid from salicylic acid and phthalic anhydride using standard synthetic methods.", "Step 3: Coupling of the two intermediates using standard peptide coupling reagents to form the final product N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide." ] } | |
CAS No. |
1207038-62-7 |
Molecular Formula |
C28H23N5O4 |
Molecular Weight |
493.523 |
IUPAC Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C28H23N5O4/c1-2-8-17-15-25(34)31-28(29-17)33-24(16-20(32-33)23-13-7-14-36-23)30-27(35)26-18-9-3-5-11-21(18)37-22-12-6-4-10-19(22)26/h3-7,9-16,26H,2,8H2,1H3,(H,30,35)(H,29,31,34) |
InChI Key |
XGRVGACAJMMKBI-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
solubility |
not available |
Origin of Product |
United States |
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